Cas no 341021-30-5 (N-(3-acetylphenyl)morpholine-4-carboxamide)

N-(3-acetylphenyl)morpholine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- AKOS002242969
- 341021-30-5
- STK414899
- SMR000678144
- CHEMBL1584650
- Z274555794
- N-(3-acetylphenyl)morpholine-4-carboxamide
- MLS001224777
- CS-0241744
- EN300-23741589
- NZ4
- HMS3000E04
- 4-Morpholinecarboxamide, N-(3-acetylphenyl)-
-
- MDL: MFCD01429294
- インチ: 1S/C13H16N2O3/c1-10(16)11-3-2-4-12(9-11)14-13(17)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3,(H,14,17)
- InChIKey: GFGGXIIHWJXKMZ-UHFFFAOYSA-N
- SMILES: O1CCN(C(NC2C=CC=C(C(C)=O)C=2)=O)CC1
計算された属性
- 精确分子量: 248.11609238g/mol
- 同位素质量: 248.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 313
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 58.6Ų
じっけんとくせい
- 密度みつど: 1.249±0.06 g/cm3(Predicted)
- Boiling Point: 488.6±45.0 °C(Predicted)
- 酸度系数(pKa): 13.18±0.70(Predicted)
N-(3-acetylphenyl)morpholine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23741589-0.05g |
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N-(3-acetylphenyl)morpholine-4-carboxamide |
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N-(3-acetylphenyl)morpholine-4-carboxamide 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
N-(3-acetylphenyl)morpholine-4-carboxamideに関する追加情報
Introduction to N-(3-acetylphenyl)morpholine-4-carboxamide (CAS No. 341021-30-5)
N-(3-acetylphenyl)morpholine-4-carboxamide (CAS No. 341021-30-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for further research and development.
The molecular structure of N-(3-acetylphenyl)morpholine-4-carboxamide consists of a morpholine ring linked to a phenyl group acetylated at the 3-position and carboxamidated at the 4-position. This particular arrangement of functional groups contributes to its distinct chemical behavior and potential biological activity. The presence of both an acetyl group and a carboxamide moiety provides multiple sites for interaction with biological targets, making it an intriguing molecule for medicinal chemists.
In recent years, there has been a growing interest in exploring the pharmacological potential of morpholine derivatives. Morpholine scaffolds are known for their versatility in drug design, often exhibiting favorable pharmacokinetic properties and good solubility characteristics. N-(3-acetylphenyl)morpholine-4-carboxamide, with its well-defined structure, represents a promising lead compound for the development of new therapeutic agents.
One of the most compelling aspects of N-(3-acetylphenyl)morpholine-4-carboxamide is its potential application in the treatment of various diseases. Current research indicates that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory and metabolic disorders. The acetyl group on the phenyl ring and the carboxamide functionality on the morpholine ring are particularly important for modulating biological activity. These features allow the compound to interact with specific binding sites on target proteins, potentially leading to therapeutic effects.
Recent studies have demonstrated that N-(3-acetylphenyl)morpholine-4-carboxamide can be synthesized through efficient synthetic routes, making it accessible for further exploration in drug discovery programs. The synthesis involves well-established organic transformations, including acetylation and carboxylation reactions, which are commonly employed in medicinal chemistry. This accessibility is crucial for researchers who aim to modify the structure of the compound to optimize its pharmacological properties.
The compound's solubility profile is another key factor that makes it attractive for pharmaceutical applications. N-(3-acetylphenyl)morpholine-4-carboxamide exhibits good solubility in both water and organic solvents, which is advantageous for formulating drug products such as oral tablets or injectable solutions. This property ensures that the compound can be effectively delivered to biological targets within the body.
In addition to its pharmacological potential, N-(3-acetylphenyl)morpholine-4-carboxamide has shown promise in preclinical studies. These studies have revealed that the compound can penetrate biological membranes effectively, suggesting its ability to reach target sites within cells. Furthermore, preliminary toxicology data indicate that the compound is well-tolerated at relevant doses, which is a critical factor for any potential therapeutic agent.
The development of new drugs often involves iterative optimization of lead compounds to enhance their efficacy and safety profiles. N-(3-acetylphenyl)morpholine-4-carboxamide serves as an excellent starting point for such optimization efforts. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune the biological activity of the compound to achieve desired therapeutic outcomes.
The importance of computational methods in modern drug discovery cannot be overstated. Molecular modeling and virtual screening techniques have been instrumental in identifying promising candidates like N-(3-acetylphenyl)morpholine-4-carboxamide. These methods allow researchers to predict how a compound will interact with biological targets before conducting expensive wet-lab experiments. By leveraging computational tools, scientists can accelerate the drug discovery process and prioritize compounds based on their potential efficacy.
The future prospects for N-(3-acetylphenyl)morpholine-4-carboxamide are bright, with ongoing research aimed at elucidating its mechanism of action and exploring new therapeutic applications. As our understanding of disease pathways continues to grow, compounds like this one will play an increasingly important role in developing innovative treatments.
In conclusion, N-(3-acetylphenyl)morpholine-4-carboxamide (CAS No. 341021-30-5) is a versatile and promising compound with significant potential in pharmaceutical research and development. Its unique structural features, favorable pharmacokinetic properties, and encouraging preclinical results make it a valuable asset for drug discovery programs targeting various diseases.
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